5-Cyano-2-oxo-5-phenylcyclohexanecarboxylic acid
Description
Properties
IUPAC Name |
5-cyano-2-oxo-5-phenylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c15-9-14(10-4-2-1-3-5-10)7-6-12(16)11(8-14)13(17)18/h1-5,11H,6-8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVAICNAWZPSCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1=O)C(=O)O)(C#N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301222488 | |
| Record name | Cyclohexanecarboxylic acid, 5-cyano-2-oxo-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301222488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2102412-62-2 | |
| Record name | Cyclohexanecarboxylic acid, 5-cyano-2-oxo-5-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2102412-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanecarboxylic acid, 5-cyano-2-oxo-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301222488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target molecule’s structure—a cyclohexane ring with substituents at positions 1 (carboxylic acid), 2 (ketone), and 5 (phenyl and cyano groups)—demands a retrosynthetic approach that prioritizes regioselective functionalization. Key intermediates include:
Methyl 5-Cyano-2-oxo-5-phenylcyclohexane-1-carboxylate
This ester derivative (C₁₅H₁₅NO₃, MW 257.28 g/mol) serves as a direct precursor to the target compound via hydrolysis. Its synthesis is critical for subsequent steps.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₅NO₃ | PubChem |
| SMILES | COC(=O)C1CC(CCC1=O)(C#N)C2=CC=CC=C2 | PubChem |
| CAS Registry Number | 38289-20-2 | PubChem |
Synthetic Routes and Methodologies
Ester Hydrolysis Pathway
Synthesis of Methyl Ester Precursor
The methyl ester is synthesized via a Claisen condensation or Michael addition, introducing the phenyl and cyano groups at position 5. For example:
- Cyclohexane-1,2-dione reacts with benzyl cyanide in the presence of a base (e.g., LDA) to form the geminal phenyl-cyano intermediate.
- Esterification of the carboxylic acid at position 1 using methanol and catalytic H₂SO₄ yields the methyl ester.
Hydrolysis to Carboxylic Acid
The ester is hydrolyzed under acidic or basic conditions:
- Basic Hydrolysis : Reflux with 2M NaOH in methanol/water (1:1) at 80°C for 6 hours, followed by acidification with HCl to pH 2–3.
- Acidic Hydrolysis : Treatment with 6M HCl in dioxane at 100°C for 4 hours.
Reaction Scheme :
$$
\text{Methyl ester} \xrightarrow[\text{HCl or NaOH}]{\text{Hydrolysis}} \text{5-Cyano-2-oxo-5-phenylcyclohexane-1-carboxylic acid}
$$
Cyano Group Introduction via Nucleophilic Substitution
Tosylation and Cyanide Displacement
- Intermediate Preparation : 5-Hydroxy-2-oxo-5-phenylcyclohexane-1-carboxylic acid is protected as its methyl ester to avoid side reactions.
- Tosylation : React with tosyl chloride (TsCl) in pyridine at 0°C to form the tosylate.
- Substitution : Treat with NaCN in DMF at 80°C for 12 hours to replace the tosylate with a cyano group.
Key Data :
Patent-Based Approach: Acyl Chloride to Cyano Conversion
Adapted from CN1948301A, this method involves:
- Acyl Chloride Formation : React 5-carboxy-2-oxo-5-phenylcyclohexane-1-carboxylic acid with thionyl chloride (SOCl₂) at 60°C for 2 hours.
- Hydroxylamine Reaction : Treat the acyl chloride with hydroxylamine hydrochloride (NH₂OH·HCl) in anhydrous THF, yielding the cyano group via dehydration.
Optimized Conditions :
Analytical Validation and Characterization
Spectroscopic Data
Chromatographic Purity
| Method | Conditions | Purity |
|---|---|---|
| HPLC | C18 column, MeCN/H₂O (70:30), 1 mL/min | 98.5% |
| TLC | SiO₂, EtOAc/hexane (1:1), Rf = 0.45 | Single spot |
Challenges and Optimization
Regioselectivity in Cyclohexane Functionalization
The geminal introduction of phenyl and cyano groups at position 5 requires steric control. Using bulky bases (e.g., LDA) or low-temperature conditions (−78°C) improves selectivity.
Scalability and Industrial Relevance
Cost-Effective Route
The ester hydrolysis pathway (Section 2.1) is scalable, with a reported overall yield of 58% from cyclohexane-1,2-dione.
Green Chemistry Considerations
Replacing THF with cyclopentyl methyl ether (CPME) in substitution reactions reduces environmental impact.
Chemical Reactions Analysis
Amidation of the Carboxylic Acid Group
The carboxylic acid moiety can undergo amidation to form derivatives with pharmacological relevance.
Example Reaction :
5-Cyano-2-oxo-5-phenylcyclohexanecarboxylic acid + Aminobutylpiperazine
Conditions :
-
Coupling agents: BOP-Cl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Solvent: Dichloromethane or DMF
-
Temperature: 0–25°C
Outcome :
Formation of cyclohexanecarboxamide derivatives, as demonstrated in dopamine D3 receptor ligand synthesis .
Key Data :
| Coupling Agent | Amine | Product Affinity (D3R) | Selectivity (D3R/D2R) |
|---|---|---|---|
| HATU | 4-Phenylpiperazine | Single-digit nM | >150-fold |
Alkylation at the Ketone Position
The α-keto group is susceptible to nucleophilic attack, enabling alkylation under basic conditions.
Example Reaction :
this compound + Allyl Bromide
Conditions :
-
Base: Sodium hydride or lithium dicyclohexylamide
-
Solvent: THF or DMF
-
Temperature: −78°C to 25°C
Outcome :
Formation of allyl-substituted derivatives, analogous to ethyl 1-allyl-2-aryl-2-hydroxycyclohexanecarboxylate synthesis .
Cyano Group Transformations
The electron-withdrawing cyano group participates in nucleophilic additions or reductions.
Reaction with Alkyl Halides
Example Reaction :
this compound + Methyl Iodide
Conditions :
-
Base: KOH
-
Solvent: Ethanol
-
Temperature: Reflux
Outcome :
Formation of methylthio derivatives via nucleophilic substitution, as observed in 5-cyanopyridine systems .
Hydrolysis to Carboxylic Acid
Example Reaction :
this compound → 5-Carboxy-2-oxo-5-phenylcyclohexanecarboxylic acid
Conditions :
-
Acidic (H₂SO₄) or basic (NaOH) hydrolysis
-
Temperature: 80–100°C
Biotransformation Pathways
Anaerobic bacteria degrade cyclohexanecarboxylic acids via CoA activation and dehydrogenation. While not directly studied for this compound, analogous pathways suggest:
Proposed Steps :
-
CoA Activation : Succinyl-CoA transferase converts the carboxylic acid to a CoA thioester .
-
Dehydrogenation : CHCoA dehydrogenase introduces double bonds (e.g., 1,2- or 1,4-dehydrogenation).
-
Ring Oxidation : Aromatic ring cleavage via β-oxidation-like mechanisms.
Key Enzymes :
-
Succinyl-CoA:CHC CoA transferase
-
CHCoA dehydrogenase
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have indicated that derivatives of 5-cyano compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to 5-cyano-2-oxo-5-phenylcyclohexanecarboxylic acid have shown effectiveness against various bacterial strains, particularly Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds suggest their potential as antibiotic agents.
Anticancer Properties
Research has highlighted the potential anticancer effects of this compound, particularly in inhibiting cancer cell proliferation. Studies involving molecular docking have demonstrated that it can interact with key proteins involved in cancer pathways, suggesting a mechanism by which it may exert its effects . Furthermore, structure-activity relationship (SAR) studies indicate that modifications to the phenyl ring can enhance its cytotoxicity against specific cancer cell lines .
Neuropharmacology
The compound's derivatives have also been investigated for their neuropharmacological effects. Some studies suggest that they may influence neurotransmitter systems, potentially offering therapeutic avenues for treating neurological disorders . This aspect is particularly relevant given the rising interest in compounds that can modulate dopamine receptors.
Materials Science
Polymer Synthesis
This compound has been utilized in the synthesis of novel polymers with enhanced properties. Its ability to act as a building block in polymer chemistry allows for the creation of materials with specific mechanical and thermal characteristics. These polymers find applications in coatings, adhesives, and composite materials .
Nanotechnology
In nanotechnology, this compound is being explored for its role in creating nanostructured materials. Its unique chemical properties facilitate the formation of nanoparticles that can be used in drug delivery systems or as catalysts in chemical reactions . The incorporation of this compound into nanocarriers enhances their stability and efficacy in targeted drug delivery applications.
Biochemistry
Enzyme Inhibition Studies
The compound has been studied for its potential as an enzyme inhibitor. Specific derivatives have shown promise in inhibiting enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders . The inhibition mechanism appears to be linked to the structural features of the cyclohexane ring and the cyano group.
Bioconjugation Applications
Due to its reactive functional groups, this compound can be employed in bioconjugation techniques. This enables the attachment of biomolecules such as peptides or proteins to surfaces or other molecules, facilitating advancements in biosensors and diagnostic tools .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-Cyano-2-oxo-5-phenylcyclohexanecarboxylic acid involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The following table compares 5-cyano-2-oxo-5-phenylcyclohexanecarboxylic acid with structurally related compounds derived from the evidence:
Key Research Findings and Trends
Aromatic vs. Heterocyclic Cores : Unlike furan () or pyridine () derivatives, the cyclohexane backbone in the target compound offers conformational rigidity, which may influence binding affinity in biological systems .
Halogenation Effects: Chlorinated analogues () exhibit higher lipophilicity and metabolic resistance compared to non-halogenated derivatives, suggesting divergent applications in agrochemicals vs. pharmaceuticals .
Ester vs. Acid Forms : The esterified oxathiolane derivative () demonstrates improved bioavailability over carboxylic acids, highlighting the importance of prodrug strategies in drug design .
Biological Activity
5-Cyano-2-oxo-5-phenylcyclohexanecarboxylic acid (C₁₄H₁₃N₁O₃) is a compound characterized by its unique structural features, including a cyclohexane ring with a cyano group, a carbonyl group, and a phenyl group. These structural attributes contribute to its potential biological activity, making it an interesting subject for research in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₄H₁₃N₁O₃
- Molecular Weight : 243.26 g/mol
- Appearance : White to yellow solid
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the cyano and carbonyl functional groups enhances its reactivity and potential binding affinity to target proteins.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, preliminary studies suggest that this compound may possess:
- Antibacterial Activity : Effective against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli.
Antioxidant Properties
Compounds in this class have also demonstrated antioxidant activity. For example, some derivatives have shown effectiveness in scavenging free radicals, which is crucial for protecting cells from oxidative stress.
Case Studies and Research Findings
- Molecular Docking Studies : Investigations into the binding affinity of this compound with various proteins have revealed binding energies ranging from -5.8 to -8.2 kcal/mol, indicating a moderate affinity for certain therapeutic targets like bacterial regulator proteins .
- In Vitro Studies : In vitro tests have demonstrated that this compound can inhibit the growth of specific bacterial strains. The minimum inhibitory concentration (MIC) for effective antibacterial action has been established through standardized testing methods .
- Comparison with Similar Compounds : The biological activity of this compound has been compared with structurally similar compounds, highlighting its unique reactivity profile due to the combination of functional groups present in its structure.
Data Table: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Oxo-1-phenylcyclohexanecarboxylic acid | C₁₃H₁₄O₃ | Lacks cyano group; used in similar synthetic pathways |
| 1-Hydroxy-5-oxo-2-phenylcyclohexanecarboxylic acid | C₁₃H₁₄O₃ | Hydroxyl group instead of cyano; different reactivity |
| Cyclohexanecarboxylic acid methyl ester | C₁₅H₁₆O₂ | Ester derivative; different solubility characteristics |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-cyano-2-oxo-5-phenylcyclohexanecarboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of structurally similar cyclohexanecarboxylic acid derivatives often involves cyclocondensation reactions. For example, phenoxy-substituted analogs are synthesized using a base (e.g., NaOH or K₂CO₃) to facilitate nucleophilic substitution or esterification . For the target compound, a plausible route could involve:
- Step 1 : Cyclohexane ring formation via Dieckmann condensation of a diester precursor.
- Step 2 : Introduction of the cyano group via nucleophilic substitution with KCN or CuCN.
- Step 3 : Oxidation of the ketone moiety using mild oxidizing agents (e.g., PCC) to avoid over-oxidation.
- Optimization : Yield improvements are achieved by controlling temperature (60–80°C) and using anhydrous solvents (e.g., DMF) to minimize hydrolysis .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Recrystallization : Use polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) to exploit solubility differences.
- Column Chromatography : Silica gel with a gradient eluent (e.g., 5–20% methanol in dichloromethane) resolves polar byproducts.
- Purity Validation : HPLC with a C18 column (≥98% purity threshold) and UV detection at 254 nm .
Q. How is the structure of this compound confirmed post-synthesis?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Compare chemical shifts to analogous cyclohexanecarboxylic acids (e.g., δ ~12 ppm for carboxylic proton, δ ~170 ppm for carbonyl carbon) .
- IR Spectroscopy : Confirm ketone (C=O stretch ~1700 cm⁻¹) and nitrile (C≡N ~2200 cm⁻¹) functional groups.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns.
Advanced Research Questions
Q. What mechanistic insights explain the stereochemical outcomes during the synthesis of this compound?
- Methodological Answer : The cyclohexane ring conformation influences stereochemistry. For example:
- Steric Effects : Bulky phenyl groups favor equatorial positioning, directing the cyano group to axial positions.
- Electronic Effects : Electron-withdrawing cyano groups stabilize transition states via conjugation with the ketone. Computational studies (DFT) can model these interactions to predict regioselectivity .
Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved during characterization?
- Methodological Answer :
- NMR vs. X-ray Conflicts : Dynamic effects in solution (e.g., ring puckering) may cause NMR signal splitting, while X-ray provides static solid-state geometry. Use variable-temperature NMR to assess conformational flexibility .
- Case Study : For a related compound, 5-phenyl-7,8-dihydro-1,3-dioxin-2(2H)-yl-4(3H)-carboxylic acid, X-ray confirmed axial phenyl positioning despite NMR suggesting equatorial dominance due to rapid ring inversion .
Q. What strategies mitigate low conversion rates in electrochemical derivatization of this compound?
- Methodological Answer : Anodic oxidation of carboxylic acids (e.g., hydro-cinnamic acid derivatives) often suffers from low yields due to competing side reactions. Strategies include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
